2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Overview
Description
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine is a heterocyclic compound with the molecular formula C7H6ClNO. It is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the second position of the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine can be achieved through various methods. One efficient approach involves the microwave-accelerated reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This method is eco-friendly and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is often produced under inert gas conditions (such as nitrogen or argon) at controlled temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo derivatives and dihydrofuro derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dihydrofuro[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, nucleophilic substitution reactions with hydrazine hydrate lead to the formation of substituted pyrazolo derivatives, which may exhibit biological activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-B]pyridine: This compound has a similar fused ring structure but differs in the position of the chlorine atom and the type of heterocyclic rings.
3-Amino-1H-pyrazolo[3,4-B]pyridine: This compound is formed through nucleophilic substitution reactions involving this compound.
Properties
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5-3-10-4-6(5)9-7/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLLKIPTUBJJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278025 | |
Record name | 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-43-7 | |
Record name | 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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